![molecular formula C26H35N3O11 B2812502 Pomalidomide 4'-PEG5-acid CAS No. 2139348-63-1](/img/structure/B2812502.png)
Pomalidomide 4'-PEG5-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-PEG5-acid is a functionalized cereblon ligand used in PROTAC (Proteolysis-Targeting Chimera) research and development . It incorporates an E3 ligase ligand plus a PEG5 linker with a terminal carboxylic acid, ready for conjugation to a target protein ligand .
Molecular Structure Analysis
The molecular formula of Pomalidomide 4’-PEG5-acid is C26H35N3O11 . It has a molecular weight of 565.58 .Physical And Chemical Properties Analysis
Pomalidomide 4’-PEG5-acid has a molecular weight of 565.58 and a molecular formula of C26H35N3O11 . The compound appears as a solid-liquid mixture . .Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy in Multiple Myeloma
Pomalidomide has shown significant efficacy as a treatment option for patients with multiple myeloma, especially those who have heavily pretreated or refractory cases. Research demonstrates pomalidomide's ability to induce responses even in patients who have exhausted other treatments, such as lenalidomide and bortezomib, highlighting its potential as a salvage therapy in severe prognostic settings (Cerchione et al., 2018). The combination of pomalidomide with dexamethasone has been particularly noted for its tolerability and significant efficacy, providing a new treatment avenue for patients with relapsed and refractory MM (C. Cerchione et al., 2022).
Mechanisms of Action
Pomalidomide's anti-cancer activity extends beyond its immunomodulatory effects. It is involved in a wide range of biological activities including anti-angiogenic, teratogenic, and epigenetic effects. Studies have identified its selectivity for certain hematological malignancies and proposed models for its mechanism of action based on its impact on the tumor microenvironment and modulation of transcription factors critical for myeloma cell survival (J. Shortt et al., 2013).
Pharmacokinetic Studies
The pharmacokinetics of pomalidomide have been explored, indicating its potential for high-throughput determination in human plasma, which is crucial for clinical pharmacokinetic studies and optimizing therapeutic regimens. These studies support pomalidomide's application in personalized medicine by ensuring appropriate dosing and monitoring levels in patients (Chang Shu et al., 2021).
Impact on the Tumor Microenvironment
Research also highlights pomalidomide's significant impact on the tumor microenvironment, particularly in CNS lymphoma models. It has been shown to induce changes in the immune microenvironment, increasing the presence of macrophages and natural killer cells, which likely contributes to its therapeutic efficacy (Zhi-min Li et al., 2013).
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCQLKMOQUEEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide 4'-PEG5-acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.